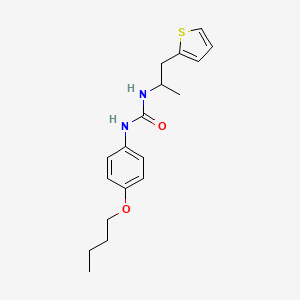
1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea, also known as BPTU, is a chemical compound that has been widely used in scientific research due to its unique properties. BPTU is a urea derivative that has been found to have potential applications in various fields, including pharmacology, biochemistry, and physiology. In
Scientific Research Applications
Cyclodextrin Complexation and Molecular Devices
Research on cyclodextrin complexation with stilbene derivatives highlights the potential of urea-linked cyclodextrin compounds in forming molecular devices. Such studies demonstrate the self-assembly capabilities of these complexes, potentially implying that 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea could find applications in the development of molecular machines or sensors due to its urea component's ability to engage in complexation reactions (Lock et al., 2004).
Acetylcholinesterase Inhibitors
Urea derivatives have been evaluated as acetylcholinesterase inhibitors, suggesting therapeutic applications in conditions such as Alzheimer's disease. The structural flexibility of these compounds, achieved through variations in the urea moiety, is crucial for optimizing inhibitory activity. This suggests that specific structural modifications in compounds like this compound could render them suitable for pharmacological investigations aimed at neurological conditions (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibition
The inhibition of soluble epoxide hydrolase (sEH) is another area where urea derivatives show promise. These inhibitors are researched extensively for their roles in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. The metabolism of these inhibitors, including TPPU, has been studied, providing insights into their pharmacokinetic profiles and efficacy. This indicates the potential of urea derivatives, including the compound , in contributing to the development of treatments for a range of conditions (Wan et al., 2019).
Molecular Structure Simulation and Antioxidant Potential
Studies on molecular structure simulations using the DFT approach for compounds like (E)-2-(butan-2-ylidene)hydrazinecarbothioamide, and their antioxidant activities, shed light on the importance of structural analysis in predicting the biological activities of urea derivatives. This could imply that detailed computational studies on this compound might reveal its antioxidant capabilities or other bioactive properties (Khan et al., 2021).
Antioxidants and Enzyme Inhibitors
Urea and thiourea derivatives have been explored for their antioxidant and enzyme inhibitory activities. Such research underscores the chemical versatility of urea derivatives and their potential in medicinal chemistry, including as antioxidants and enzyme inhibitors. This suggests a possible research trajectory for this compound in exploring its efficacy in similar biological roles (Reddy et al., 2019).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-3-4-11-22-16-9-7-15(8-10-16)20-18(21)19-14(2)13-17-6-5-12-23-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMKWQCZNDCQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2615178.png)
![Tert-butyl 2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2615179.png)
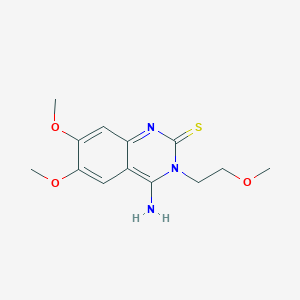




![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2615192.png)
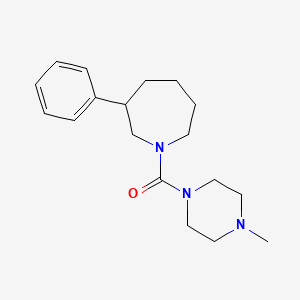
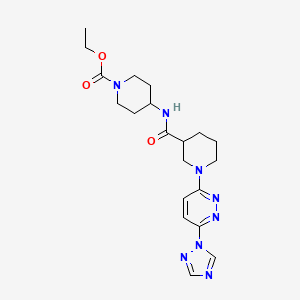
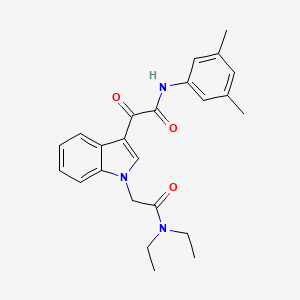
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)